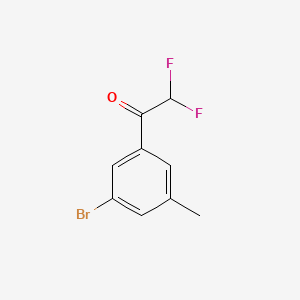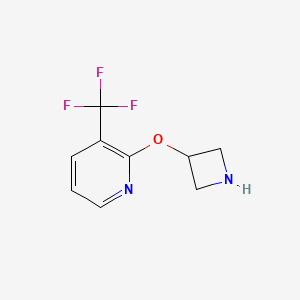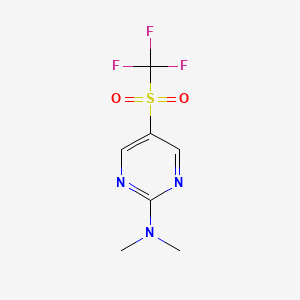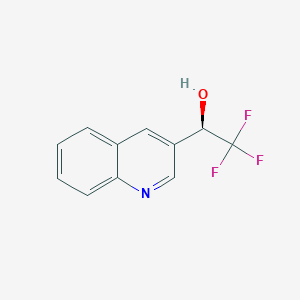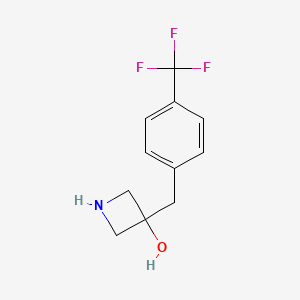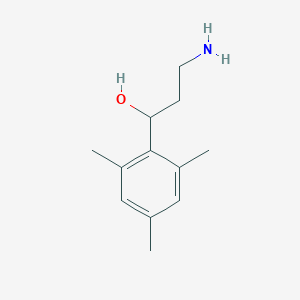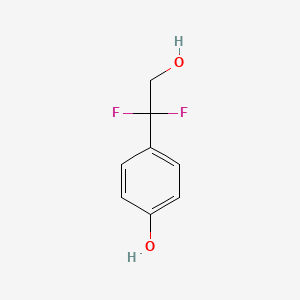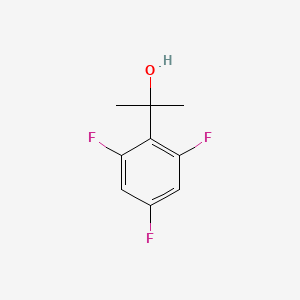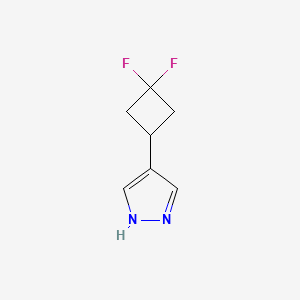
4-(3,3-difluorocyclobutyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorocyclobutyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-difluorocyclobutyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl-pyrazole carboxylic acids.
Reduction: Formation of difluorocyclobutyl-pyrazole alcohols.
Substitution: Formation of halogenated difluorocyclobutyl-pyrazole derivatives.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluorocyclobutyl)pyridine
- 1-Bromo-4-(3,3-difluorocyclobutyl)benzene
- (3,3-Difluorocyclobutyl)methanol
Uniqueness
4-(3,3-Difluorocyclobutyl)-1H-pyrazole is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(3,3-difluorocyclobutyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-11-4-6/h3-5H,1-2H2,(H,10,11) |
InChI Key |
CMZBSDLJOANEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


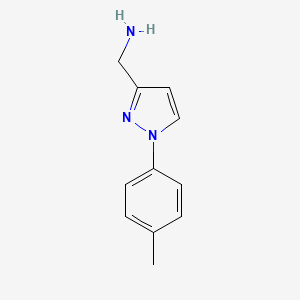
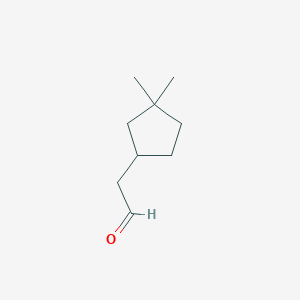
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
